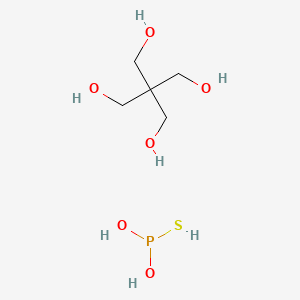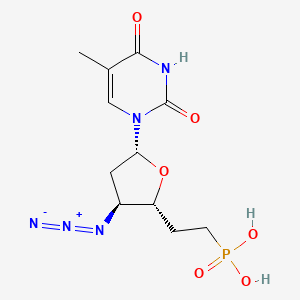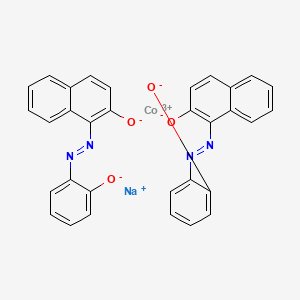
Sodium bis(1-((2-hydroxyphenyl)azo)naphthalen-2-olato(2-))cobaltate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium bis(1-((2-hydroxyphenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) is a complex coordination compound with the molecular formula C32H20CoN4NaO4. It is known for its vibrant color and is often used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis(1-((2-hydroxyphenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) typically involves the reaction of cobalt salts with azo compounds. The process generally includes the following steps:
Preparation of Azo Compound: The azo compound is synthesized by diazotization of an aromatic amine followed by coupling with a phenol.
Complex Formation: The azo compound is then reacted with a cobalt salt (such as cobalt chloride) in the presence of a base (like sodium hydroxide) to form the desired complex.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Sodium bis(1-((2-hydroxyphenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and color.
Reduction: It can also be reduced, often resulting in the cleavage of the azo bond.
Substitution: The ligand exchange reactions where the azo ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other ligands like phosphines or amines under controlled conditions.
Major Products Formed
Oxidation: Oxidized forms of the complex with different cobalt oxidation states.
Reduction: Products include the reduced azo compound and cobalt complexes with different ligands.
Substitution: New cobalt complexes with substituted ligands.
Scientific Research Applications
Sodium bis(1-((2-hydroxyphenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a reagent in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in dyeing processes, as a pigment, and in the development of sensors and electronic devices.
Mechanism of Action
The compound exerts its effects through coordination with metal centers and interaction with biological molecules. The azo group and the cobalt center play crucial roles in its reactivity and binding properties. The molecular targets include enzymes and proteins, where it can inhibit or modify their activity through coordination and redox reactions.
Comparison with Similar Compounds
Similar Compounds
- Sodium bis(1-((2-hydroxy-5-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-)
- Sodium bis(1-((2-hydroxy-4-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-)
Uniqueness
Sodium bis(1-((2-hydroxyphenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its ability to undergo various redox and substitution reactions makes it versatile for different applications compared to its analogs.
Properties
CAS No. |
75752-30-6 |
|---|---|
Molecular Formula |
C32H20CoN4O4.Na C32H20CoN4NaO4 |
Molecular Weight |
606.4 g/mol |
IUPAC Name |
sodium;cobalt(3+);1-[(2-oxidophenyl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/2C16H12N2O2.Co.Na/c2*19-14-8-4-3-7-13(14)17-18-16-12-6-2-1-5-11(12)9-10-15(16)20;;/h2*1-10,19-20H;;/q;;+3;+1/p-4 |
InChI Key |
JQQKRIDNDSWUAP-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3[O-])[O-].[Na+].[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol](/img/structure/B12807724.png)
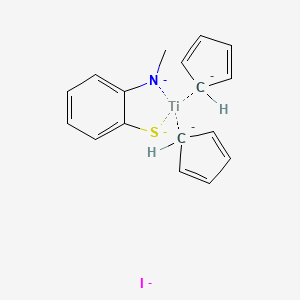


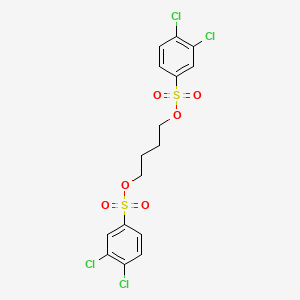
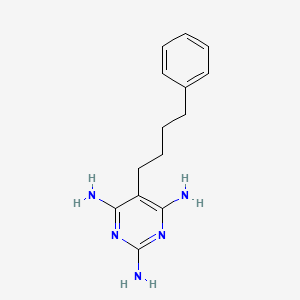
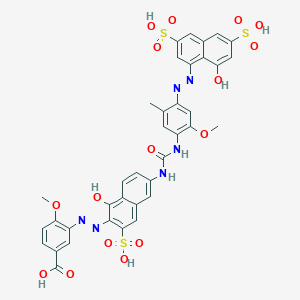

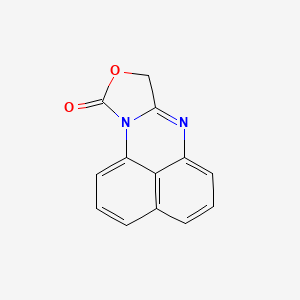
![calcium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(3H-inden-1-yl)propanoate;(2R)-2-[(4-chlorobenzoyl)amino]-2-(1H-indol-3-yl)acetate](/img/structure/B12807785.png)
![(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium](/img/structure/B12807788.png)
